(R)-3,4-Diamino-4-oxobutanoic acid
CAS No.: 200260-37-3
Cat. No.: VC21536703
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200260-37-3 |
---|---|
Molecular Formula | C4H8N2O3 |
Molecular Weight | 132.12 g/mol |
IUPAC Name | (3R)-3,4-diamino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 |
Standard InChI Key | PMLJIHNCYNOQEQ-UWTATZPHSA-N |
Isomeric SMILES | C([C@H](C(=O)N)[NH3+])C(=O)[O-] |
SMILES | C(C(C(=O)N)N)C(=O)O |
Canonical SMILES | C(C(C(=O)N)[NH3+])C(=O)[O-] |
Chemical Properties and Structure
(R)-3,4-Diamino-4-oxobutanoic acid possesses several distinctive chemical properties that contribute to its reactivity and biological relevance. The compound features a carboxylic acid group, two amino groups, and a carbonyl functionality, providing multiple sites for potential chemical interactions.
Molecular Characteristics
The compound has a molecular formula of C4H8N2O3 with a molecular weight of approximately 132.11 g/mol . Its structure includes a four-carbon chain (butanoic acid backbone) with two amino groups and an oxo (keto) group strategically positioned to create its unique reactivity profile. The (R) designation indicates specific stereochemistry at the chiral center, which is crucial for its biological recognition and activity.
Physical Properties
While comprehensive physical property data is limited in the search results, the compound is known to be soluble in water, which enhances its utility in biological research applications. The presence of multiple functional groups contributes to its ability to form hydrogen bonds and engage in various chemical interactions.
Structural Identifiers
The compound can be identified using several standardized notation systems:
Identifier Type | Value |
---|---|
CAS Number | 2058-58-4 |
MDL Number | MFCD00008036 |
IUPAC Name | (3R)-3,4-diamino-4-oxobutanoic acid |
Formula | C4H8N2O3 |
Molecular Weight | 132.11 g/mol |
Synonyms and Identification
The compound is recognized by several alternative names in scientific literature, which facilitates cross-referencing across research databases and publications.
Common Synonyms
The primary synonyms for (R)-3,4-Diamino-4-oxobutanoic acid include:
These alternative designations highlight the compound's relationship to asparagine and its distinctive stereochemistry.
Chemical Identifiers
Modern chemical databases use standardized identifiers to uniquely represent this compound:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 |
Canonical SMILES | C(C(C(=O)N)N)C(=O)O |
Isomeric SMILES | C(C@HN)C(=O)O |
These identifiers provide precise structural information that can be interpreted by chemical software and databases.
Biological Activity and Mechanisms
(R)-3,4-Diamino-4-oxobutanoic acid exhibits significant biological activities that make it relevant for various research applications.
Metabolic Roles
As a D-isomer of asparagine, this compound may interact with biological systems differently than the naturally occurring L-asparagine. It potentially serves as an intermediate in specialized metabolic pathways and could influence various biochemical processes due to its structural similarity to naturally occurring amino acids.
Research Applications
(R)-3,4-Diamino-4-oxobutanoic acid has demonstrated utility across multiple research domains.
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis due to its multifunctional nature. Its usefulness stems from:
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The presence of multiple reactive functional groups that can be selectively modified
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Its defined stereochemistry, which can influence the stereochemical outcome of subsequent reactions
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Its potential to introduce amino acid functionality into complex molecules
These characteristics make it valuable for creating more complex molecular structures in pharmaceutical development and materials science.
Biological Research Applications
In biological research, (R)-3,4-Diamino-4-oxobutanoic acid has several notable applications:
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As a tool for studying stereoselectivity in enzymatic reactions
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In investigations of D-amino acid metabolism and biological functions
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As a component in specialized culture media for biochemical studies
The compound's unique stereochemistry makes it particularly valuable for comparative studies with its L-isomer counterpart.
Comparative Analysis with Similar Compounds
Understanding (R)-3,4-Diamino-4-oxobutanoic acid in the context of related compounds provides valuable insights into its distinctive properties and potential applications.
Comparison with L-Asparagine
The most direct comparison is with L-asparagine, which differs only in stereochemistry:
Property | (R)-3,4-Diamino-4-oxobutanoic acid (D-Asparagine) | L-Asparagine |
---|---|---|
Stereochemistry | D-isomer (R-configuration) | L-isomer (S-configuration) |
Natural Occurrence | Rare in biological systems | Common in proteins and biological processes |
Metabolic Role | Limited in natural systems | Essential amino acid in protein synthesis |
Biological Recognition | Less recognized by most enzymes | Readily recognized by most biological systems |
This stereochemical difference has profound implications for biological activity and recognition.
Comparison with Other Amino Acid Derivatives
Comparing (R)-3,4-Diamino-4-oxobutanoic acid with other structurally related compounds:
Compound | Structural Relationship | Key Differences |
---|---|---|
Aspartic Acid | Missing amide group | Contains two carboxylic acid groups instead of an amide |
Glutamine | Homolog | Contains an additional methylene group in the carbon chain |
β-Alanine | Isomer | Different arrangement of the amino and carboxyl groups |
These structural relationships help explain differences in reactivity and biological activity.
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